4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
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Overview
Description
4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is a heterocyclic compound that contains both a pyridine and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 5-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A compound with similar structural features but different biological activities.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another structurally related compound with distinct chemical properties.
Uniqueness
4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is unique due to its specific combination of a pyridine and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-5-6-13-8-12(9)14-7-11-4-3-10(2)15-11/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
UHVQJVKGVQKTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CC=C(S2)C |
Origin of Product |
United States |
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